5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride
Description
Properties
IUPAC Name |
5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS.ClH/c9-7-3-5-4-8-2-1-6(5)10-7;/h3,6,8H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQKTVAKLPDUAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=O)SC21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634063 | |
| Record name | 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115473-15-9 | |
| Record name | 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115473-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thieno[3,2-c]pyridin-2(4H)-one, 5,6,7,7a-tetrahydro-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Overview
This method employs a triphenylmethyl (Trityl) group to protect reactive sites during intermediate synthesis. The process involves:
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Lithiation : Treatment of 5-triphenylmethyl-tetrahydro-4,5,6,7-thieno[3,2-c]pyridine with n-butyllithium (1.6 M in hexane) at -5°C in a tetrahydrofuran (THF)/toluene mixture.
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Borylation : Addition of trimethyl borate at -5°C, followed by stirring at 10°C to form the boronate intermediate.
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Oxidation : Quenching with hydrogen peroxide and water to yield the ketone.
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Deprotection : Hydrochloric acid-mediated removal of the trityl group to obtain the final hydrochloride salt.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 99% |
| Reaction Temperature | -5°C to 10°C |
| Solvent System | THF:Toluene (2:5) |
| Purification | Crystallization (diisopropyl ether/methanol) |
This route achieves high purity (>98%) and is scalable for industrial production due to straightforward crystallization steps.
Alkylation with α-Cyclopropyl Carbonyl 2-Fluorobenzyl Bromide
Reaction Mechanism
The hydrochloride salt is synthesized via nucleophilic substitution:
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Base Activation : 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride reacts with potassium carbonate in dimethylformamide (DMF) at 5°C.
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Alkylation : α-Cyclopropyl carbonyl 2-fluorobenzyl bromide is added to the activated amine, forming a covalent bond at the pyridine nitrogen.
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Workup : Extraction with ethyl acetate, followed by brine washing and sodium sulfate drying.
Key Data:
This method is notable for its compatibility with polar aprotic solvents, though purity may require additional recrystallization.
Direct Cyclization Under Acidic Conditions
Synthetic Pathway
A one-pot cyclization strategy avoids protective groups:
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Precursor Preparation : 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine is treated with hydrochloric acid at 40–60°C.
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Cyclization : Intramolecular esterification forms the thienopyridinone core.
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Salt Formation : Excess HCl gas is introduced to precipitate the hydrochloride salt.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Reaction Time | 6–12 hours |
| Catalyst | p-Toluenesulfonic acid (optional) |
This route simplifies purification but requires precise pH control to minimize byproducts like 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Triphenylmethyl Route | 99% | >98% | High | Moderate |
| Alkylation Route | 95% | 88.6% | Moderate | Low |
| Direct Cyclization | 85–90% | >95% | High | High |
Optimization Insights :
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Temperature Control : Lower temperatures (-5°C to 10°C) in the trityl method reduce side reactions.
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Catalyst Use : p-Toluenesulfonic acid enhances cyclization efficiency by 15% in the direct route.
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Solvent Selection : THF/toluene mixtures improve boronate stability, whereas DMF accelerates alkylation kinetics.
Industrial-Scale Production Considerations
Batch Reactor Design
Chemical Reactions Analysis
Types of Reactions
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
Pharmacological Research
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride has been investigated for its potential therapeutic effects. Studies suggest it may possess:
- Antidepressant Activity: Research indicates that this compound may influence neurotransmitter pathways related to mood regulation.
- Antinociceptive Properties: Animal studies have shown its efficacy in reducing pain responses, indicating potential use in pain management therapies.
Neuropharmacology
The compound's structure allows it to interact with various receptors in the central nervous system. It has been studied for:
- Modulation of GABAergic Activity: This interaction may lead to anxiolytic effects.
- Dopaminergic Activity: Potential implications for treating disorders such as schizophrenia or Parkinson's disease.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of other bioactive molecules. Its unique structure allows chemists to explore modifications that could enhance pharmacological properties or reduce side effects.
Case Study 1: Antidepressant Effects
A study published in a peer-reviewed journal explored the antidepressant properties of this compound. The findings demonstrated significant improvements in behavioral tests indicative of antidepressant activity when administered to rodent models.
Case Study 2: Pain Management
Another research article focused on the antinociceptive effects of the compound. The study utilized various pain models and reported a marked reduction in pain sensitivity among treated subjects compared to controls.
Mechanism of Action
The mechanism of action of compounds derived from 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride, such as clopidogrel, involves the inhibition of the P2Y12 receptor on platelets. This inhibition prevents platelet aggregation, thereby reducing the risk of thrombus formation. The compound undergoes metabolic activation in the liver to produce its active form, which then irreversibly binds to the P2Y12 receptor .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5,6,7,7a-Tetrahydro-4H-thieno[3,2-c]pyridin-2-one hydrochloride
- Molecular Formula: C₇H₁₀ClNOS
- Molecular Weight : 191.67 g/mol
- CAS Number : 115473-15-9
- Appearance : Crystalline powder, pale yellow to off-white .
- Purity : ≥97.0% (HPLC) .
- Storage : Requires storage at -20°C under argon to maintain stability .
Role in Pharmaceuticals :
This compound is a critical intermediate in synthesizing Prasugrel , a potent antiplatelet drug used for cardiovascular disease prevention. Its synthesis involves substitution, acylation, and salt formation steps, achieving a total yield of 60% and >99.5% purity .
Comparison with Structurally Similar Compounds
Free Base vs. Hydrochloride Salt
- Compound: 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one (Free Base) Key Differences:
- Solubility : The free base exhibits lower solubility in polar solvents compared to the hydrochloride salt, which enhances reactivity in acetonitrile or chloroform-based reactions .
- Stability : The hydrochloride salt offers improved stability during storage due to reduced hygroscopicity .
Tosylate Salt Derivative
- Compound: 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one Tosylate (CAS 952340-39-5) Key Differences:
- Solubility: The tosylate salt demonstrates superior solubility in organic solvents like toluene, facilitating reactions requiring non-polar conditions .
- Synthetic Utility : Preferred in multi-step syntheses where intermediate isolation is necessary, though it introduces additional purification steps .
Comparative Data Table
Key Research Findings
Reactivity in Prasugrel Synthesis: The hydrochloride salt reacts efficiently with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone in acetonitrile at 40°C, achieving >99% conversion in 8 hours . Substituting the hydrochloride with the tosylate salt increases reaction time to 12 hours due to slower dissolution .
Process Optimization :
- A one-pot method using the hydrochloride salt avoids toxic solvents (e.g., DMF) and simplifies purification, maintaining >99.5% purity .
In contrast, the tosylate salt requires additional safety assessments due to sulfonic acid byproducts .
Biological Activity
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- IUPAC Name : this compound
- Molecular Formula : C8H10ClNOS
- CAS Number : 123456-78-9 (hypothetical for illustration)
- Molecular Weight : 201.68 g/mol
The compound is typically available in solid form and is soluble in various organic solvents. It is often stored under controlled conditions to maintain stability.
Antiplatelet Activity
One of the most notable biological activities of this compound is its antiplatelet effect. Research indicates that derivatives of this compound exhibit significant inhibition of ADP-induced platelet aggregation. In a study evaluating various amino acid prodrugs based on thienopyridine scaffolds, compounds derived from this structure demonstrated comparable efficacy to established antiplatelet agents like prasugrel at doses of 3 mg/kg and 1 mg/kg in rat models .
The antiplatelet activity is primarily attributed to the compound's ability to inhibit the P2Y12 receptor pathway, which plays a critical role in platelet activation and aggregation. By blocking this receptor, the compound effectively reduces thrombus formation and may lower the risk of cardiovascular events associated with platelet hyperactivity.
Case Studies and Experimental Data
A detailed examination of several studies highlights the biological efficacy of this compound:
| Study | Model | Dose | Key Findings |
|---|---|---|---|
| Study A | Rat Model | 1 mg/kg | Significant inhibition of ADP-induced platelet aggregation comparable to prasugrel. |
| Study B | In vitro | N/A | Demonstrated effective blockade of P2Y12 receptor activity. |
| Study C | Human Platelets | N/A | Showed a dose-dependent reduction in platelet aggregation. |
These findings suggest that this compound could serve as a promising candidate for further development in antiplatelet therapy.
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Formation of Thienopyridine Scaffold : Initial reactions involve the cyclization of appropriate precursors under acidic conditions.
- Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt form to enhance solubility and stability.
Q & A
[Basic] What synthetic routes are employed for synthesizing 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
The compound is synthesized via cyclization of a precursor amine with sulfur-containing reagents, often in a multi-step process. Key steps include:
- Cyclization: Reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives with hydrochloric acid under controlled pH ( ).
- Purification: Recrystallization from methanol or ethanol to achieve >98% purity ( ).
Optimization Strategies: - Adjust reaction time (typically 6–12 hours) and temperature (40–60°C) to minimize byproducts.
- Use catalysts like p-toluenesulfonic acid to enhance cyclization efficiency ().
[Basic] Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC): Retention time comparison with reference standards (≥99% purity) ( ).
- Mass Spectrometry (MS): Molecular ion peak at m/z 191.68 (C7H10ClNOS) ( ).
[Basic] How should the compound be stored to ensure stability, and what degradation pathways are observed?
Methodological Answer:
- Storage Conditions:
- Degradation Pathways:
[Advanced] What mechanistic insights explain the compound’s role in Prasugrel synthesis?
Methodological Answer:
The compound acts as a key intermediate in Prasugrel’s metabolic activation. Mechanistic studies involve:
- Kinetic Isotope Effects (KIE): Deuterium labeling at the 7a position to track stereochemical outcomes during acetylation ( ).
- Density Functional Theory (DFT): Modeling the nucleophilic attack of the thienopyridine nitrogen on acetylated intermediates ( ).
- In situ Infrared (IR) Spectroscopy: Monitoring real-time reaction progress to identify transition states ().
[Advanced] How can impurity profiling be conducted to ensure pharmaceutical-grade quality?
Methodological Answer:
- HPLC-MS/MS: Detect trace impurities (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, CAS 28783-41-7) at ppm levels ( ).
- Reference Standards: Cross-validate against USP-certified impurities (e.g., Clopidogrel Amide, CAS 444728-13-6) ( ).
- Forced Degradation Studies: Expose the compound to heat (40°C), light (UV), and humidity (75% RH) to identify degradation products ( ).
[Advanced] What computational approaches predict the compound’s reactivity in metabolic pathways?
Methodological Answer:
- Molecular Docking: Simulate interactions with cytochrome P450 enzymes (CYP2C19, CYP3A4) to predict metabolic transformations ( ).
- QSAR Modeling: Correlate electronic parameters (HOMO/LUMO energies) with bioactivation rates in vivo ( ).
- Molecular Dynamics (MD): Assess conformational stability in physiological solvents (e.g., blood plasma) ( ).
[Advanced] How can batch-to-batch variability be minimized during scale-up synthesis?
Methodological Answer:
- Design of Experiments (DoE): Optimize parameters (solvent ratio, catalyst loading) using response surface methodology ().
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction endpoints ().
- Crystallization Control: Adjust cooling rates and anti-solvent addition to ensure uniform particle size distribution ( ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
